Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16FNO4 and a molecular weight of 221.23 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and two hydroxyl groups attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-fluoropyrrolidine-1-carboxylate with appropriate reagents to introduce the hydroxyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The fluorine atom can be reduced to form a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds from oxidation, hydrogenated products from reduction, and substituted pyrrolidine derivatives from substitution reactions .
Scientific Research Applications
Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar structure but contains two fluorine atoms and an oxo group instead of hydroxyl groups.
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: This compound has a single fluorine atom and an oxo group, making it structurally similar but chemically distinct.
Uniqueness
Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate is unique due to the presence of both fluorine and hydroxyl groups on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H16FNO4 |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H16FNO4/c1-8(2,3)15-7(12)11-4-6(10)9(13,14)5-11/h6,13-14H,4-5H2,1-3H3 |
InChI Key |
ACQRQGJAAZKRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(O)O)F |
Origin of Product |
United States |
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